N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-17-10(20-18-7)6-16-11(19)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNADXXDAGESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediates
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide involves two primary components:
- 1,2,4-Oxadiazole Ring Formation
- Benzamide Coupling
Synthesis of 3-Methyl-1,2,4-Oxadiazole-5-Methylamine
The oxadiazole ring is typically constructed via cyclization reactions. A widely cited method involves the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.
Amidoxime Intermediate Preparation
- Reactants : Methylglyoxal and hydroxylamine hydrochloride.
- Conditions : Reflux in ethanol (6–8 h, 80°C).
- Yield : 75–85%.
Cyclization to Oxadiazole
- Reactants : Amidoxime intermediate + trifluoroacetic anhydride (TFAA).
- Conditions : Stirring at 0–5°C for 2 h, followed by room temperature for 12 h.
- Yield : 68–72%.
Functionalization to Methylamine
- Reactants : Oxadiazole intermediate + methylamine hydrochloride.
- Conditions : DMF, K₂CO₃, 60°C for 6 h.
- Yield : 80–85%.
Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride
The benzamide component is derived from 3-(trifluoromethyl)benzoic acid, activated via chlorination:
Coupling Reactions for Final Product Formation
The final step involves coupling the oxadiazole-methylamine with the activated benzoyl chloride.
Amide Bond Formation
- Reactants :
- 3-Methyl-1,2,4-oxadiazole-5-methylamine (1 equiv).
- 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv).
- Base : Triethylamine (2 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–24 h.
- Workup : Washing with NaHCO₃ (aq), brine, and drying over MgSO₄.
- Yield : 70–78%.
Alternative Coupling Agents
For substrates sensitive to chlorides, carbodiimide-mediated coupling is employed:
Optimization and Reaction Monitoring
Critical Parameters
Comparative Analysis of Synthetic Routes
Direct Cyclization vs. Stepwise Approaches
Challenges and Mitigation Strategies
Hydrolysis of Oxadiazole Ring
Byproduct Formation During Coupling
- Byproducts : N-Acylurea from EDCI-mediated reactions.
- Solution : Add HOBt to suppress rearrangement.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The compound’s oxadiazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Heterocyclic Variations
- Oxadiazole vs. Tetrazole: N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide () replaces the oxadiazole with a tetrazole ring. Tetrazoles are more polar and acidic (pKa ~4.9), enhancing solubility but reducing membrane permeability compared to oxadiazoles. The oxadiazole’s lower polarity may improve blood-brain barrier penetration in neurological targets . N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide () uses an isoxazole ring instead of oxadiazole.
Substituent Modifications
- Thioether Linkage: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () introduces a thioether bridge. The sulfur atom increases hydrophobicity and may confer resistance to oxidative metabolism compared to the methylene linker in the target compound .
- Aromatic Substituents: 3-Chloro-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide () substitutes the CF₃ group with a chlorine and adds a p-tolyl group.
Physicochemical Properties
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 253.19 g/mol. The presence of the oxadiazole ring is particularly significant due to its role in mediating interactions with biological targets.
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Properties : The compound has been explored for its potential in cancer therapy. Studies have shown that oxadiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, a related compound was found to inhibit RET kinase activity effectively, leading to reduced cell proliferation in cancerous cells .
Biological Activity Data Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 2.0 | |
| Antibacterial | E. coli | 4.0 | |
| Anticancer | RET Kinase | 1.5 | |
| Antifungal | Candida albicans | 5.0 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a crucial role in increasing the lipophilicity and membrane permeability of the compounds .
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and subsequent cell cycle arrest .
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:
- Coupling reactions : Amide bond formation between 3-(trifluoromethyl)benzoic acid and the oxadiazole-containing amine using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., in acetonitrile/MeCN) .
- Cyclization : For the oxadiazole ring, cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
Critical characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3 of benzamide, methyl group on oxadiazole) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~342.1) .
- X-ray crystallography : For unambiguous confirmation of the oxadiazole-benzamide linkage and spatial arrangement .
Basic: What are the stability profiles and optimal storage conditions for this compound?
Answer:
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at room temperature but may degrade in humid conditions due to hydrolysis of the oxadiazole ring .
- Storage : Store at –20°C in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or acidic/basic environments .
Advanced: How can researchers investigate the biological activity mechanisms of this compound?
Answer:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally similar derivatives to infer structure-activity relationships (SAR) .
- Molecular docking : Use AutoDock Vina to predict binding modes to proteins like COX-2 or EGFR, guided by the trifluoromethyl group’s hydrophobic interactions .
Advanced: What strategies are effective for SAR studies on this compound?
Answer:
- Core modifications : Replace the oxadiazole with 1,3,4-thiadiazole or triazole rings to assess impact on bioactivity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the benzamide’s para position to enhance metabolic stability .
- Bioisosteric replacement : Swap the trifluoromethyl group with chlorodifluoromethyl to balance lipophilicity and solubility .
Advanced: How can computational methods optimize this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to predict logP (target ~3.5), aqueous solubility, and CYP450 inhibition risks .
- MD simulations : Analyze membrane permeability via GROMACS, focusing on the oxadiazole’s rigidity and trifluoromethyl’s role in lipid bilayer interactions .
Advanced: What experimental approaches resolve contradictions in solubility data?
Answer:
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) to enhance solubility for in vitro assays .
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility while monitoring stability via HPLC .
Advanced: How to elucidate reaction mechanisms in its synthetic pathway?
Answer:
- Kinetic studies : Use HPLC-MS to track intermediates in real-time during cyclization .
- Isotopic labeling : Introduce ¹⁸O in amidoxime precursors to confirm ring-closure mechanisms via mass shifts .
Advanced: What advanced analytical methods quantify trace impurities?
Answer:
- UPLC-QTOF : Achieve ppm-level sensitivity for detecting hydrolyzed byproducts (e.g., benzamide-acid derivatives) .
- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .
Advanced: What are the challenges in scaling up synthesis, and how are they mitigated?
Answer:
- Exothermic reactions : Optimize slow addition of reagents (e.g., acyl chlorides) and use jacketed reactors for temperature control .
- Purification at scale : Replace column chromatography with crystallization (e.g., using ethanol/water gradients) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
